
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine as the primary starting material.
Amination: The pyridine ring undergoes amination to introduce the amino group at the 3-position.
Hydroxylation: The propyl chain is then hydroxylated to introduce the hydroxyl group at the 1-position.
The reaction conditions for these steps often involve the use of reagents such as sodium hydride (NaH) and methyl iodide (MeI) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for substitution reactions often involve the use of strong bases like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a secondary or tertiary amine .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor in drug development.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanol: Lacks the pyridine ring and methyl group, making it less complex.
6-Methylpyridine: Does not have the amino and hydroxyl groups, limiting its reactivity.
3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on a propyl chain attached to a methyl-substituted pyridine ring.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-8(6-11-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3 |
InChI-Schlüssel |
UFSQYTPRWOAHBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)
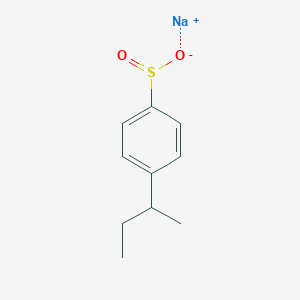
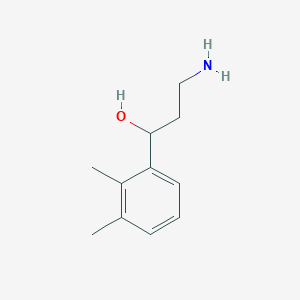
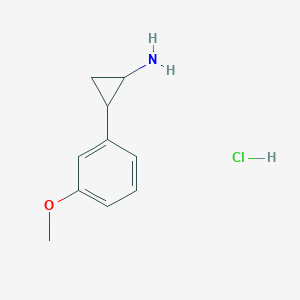

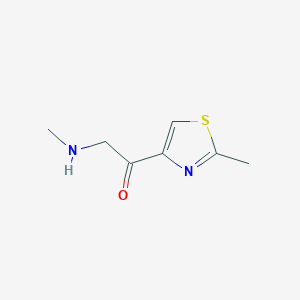
![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
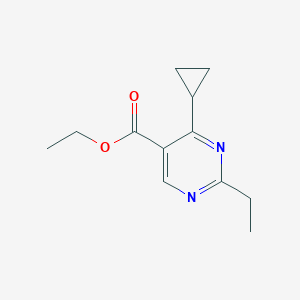
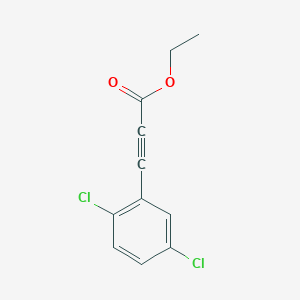


![{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
![1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one](/img/structure/B13161396.png)
